molecular formula C23H24N6O4 B2594491 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 892469-63-5

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2594491
CAS No.: 892469-63-5
M. Wt: 448.483
InChI Key: LYQXOOIJCHYFAM-UHFFFAOYSA-N
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Description

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazine derivatives and formamide, under conditions such as reflux in ethanol or other suitable solvents.

    Acylation: The final step involves the acylation of the triazolopyrimidine core with 3,4-dimethoxyphenethylamine and acetic anhydride, often under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially reducing the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and acetamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce hydroxylated triazolopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development. Its ability to interact with biological targets like proteins and nucleic acids is of particular interest.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties. Studies have shown that derivatives of triazolopyrimidines can inhibit the proliferation of cancer cells .

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide: Lacks the dimethoxyphenethyl group, which may reduce its biological activity.

    3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidine: A simpler structure that may not have the same range of applications.

Uniqueness

The presence of the 3,4-dimethoxyphenethyl group in 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide enhances its ability to interact with biological targets, making it more potent in its applications compared to similar compounds.

Properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-32-18-9-8-16(12-19(18)33-2)10-11-24-20(30)14-28-15-25-22-21(23(28)31)26-27-29(22)13-17-6-4-3-5-7-17/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQXOOIJCHYFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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